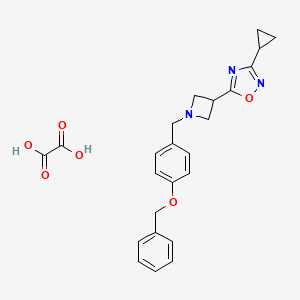

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate

Description

Propriétés

IUPAC Name |

3-cyclopropyl-5-[1-[(4-phenylmethoxyphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2.C2H2O4/c1-2-4-17(5-3-1)15-26-20-10-6-16(7-11-20)12-25-13-19(14-25)22-23-21(24-27-22)18-8-9-18;3-1(4)2(5)6/h1-7,10-11,18-19H,8-9,12-15H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNVTNBPSYPWEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3CN(C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The oxadiazole ring can be synthesized via the Horner–Wadsworth–Emmons reaction, followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Analyse Des Réactions Chimiques

Types of Reactions

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Anticancer Activity

Oxadiazole derivatives, including the compound , have been studied for their potential anticancer properties. The 1,2,4-oxadiazole moiety is known to exhibit significant activity against various cancer cell lines. Research indicates that compounds with this structure can inhibit tubulin polymerization, a crucial mechanism in cancer cell division. For instance, studies have shown that certain oxadiazole derivatives can effectively target cancer cells by disrupting their microtubule dynamics .

Antimicrobial Properties

The presence of the oxadiazole ring is associated with enhanced antimicrobial activity. Compounds similar to 5-(1-(4-(benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate have demonstrated efficacy against a range of pathogens, including bacteria and fungi. For example, derivatives of 1,3,4-oxadiazoles have been reported to possess antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) indicating potent activity .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of oxadiazole derivatives. These compounds can modulate inflammatory pathways and reduce cytokine production, making them candidates for treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The structure incorporates a benzyloxy group which enhances lipophilicity and potentially improves bioavailability.

Table 1: Structure-Activity Relationship of Oxadiazole Derivatives

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 50 | |

| Compound B | Antibacterial | 25 | |

| Compound C | Anti-inflammatory | Not specified |

Case Study 1: Anticancer Activity

In a study evaluating various oxadiazole derivatives for anticancer properties, it was found that compounds with specific substitutions at the benzyloxy position exhibited superior activity against breast cancer cell lines. The mechanism was linked to the inhibition of tubulin polymerization .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial effects of oxadiazole derivatives revealed that one such compound showed remarkable inhibition against Candida albicans, suggesting potential use in antifungal therapies. The study utilized a microdilution method to determine MIC values and confirmed the effectiveness of the compound .

Mécanisme D'action

The mechanism of action of 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to DNA or proteins, affecting their function.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole oxalate

- 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate

Uniqueness

The uniqueness of 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Activité Biologique

5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate is a compound with significant potential in medicinal chemistry. Its structure incorporates a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings.

Structure and Synthesis

The compound features a complex structure characterized by the following components:

- Azetidine ring : A four-membered nitrogen-containing ring.

- Cyclopropyl group : A three-membered carbon ring that can influence biological activity.

- Oxadiazole moiety : Known for its pharmacological properties.

The synthesis involves multi-step reactions typically starting from commercially available precursors. The general synthetic route includes:

- Formation of the azetidine ring.

- Introduction of the benzyloxy and cyclopropyl groups.

- Finalization of the oxadiazole structure through cyclization reactions.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole scaffold exhibit broad-spectrum antimicrobial activity. For instance:

- Antibacterial Effects : Studies indicate that derivatives of 1,3,4-oxadiazoles show significant antibacterial properties against various strains of bacteria. Compounds with aryl substitutions have been particularly effective against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 0.25 | Staphylococcus aureus |

| Compound B | 0.5 | E. coli |

| Compound C | 0.03 | Clostridium difficile |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely reported. These compounds can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : Certain derivatives have been shown to halt the cell cycle at the G2/M phase, leading to increased apoptosis rates .

In vitro studies have revealed that the compound exhibits cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction |

| A549 (Lung) | 4.5 | Cell cycle arrest |

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2:

- Mechanism : By modulating inflammatory pathways, these compounds show promise in treating conditions like arthritis and other inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A recent study tested a series of 1,3,4-oxadiazole derivatives against resistant bacterial strains and found that certain compounds exhibited superior activity compared to standard antibiotics .

- Anticancer Research : In a preclinical trial involving breast cancer models, a specific oxadiazole derivative significantly reduced tumor size and improved survival rates in treated mice compared to controls .

Q & A

Q. What are the recommended synthetic routes for preparing 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole oxalate, and how can reaction conditions be optimized?

- Methodology :

- Start with the condensation of substituted benzaldehydes with azetidine precursors under acidic conditions (e.g., glacial acetic acid in ethanol) and reflux for 4–6 hours to form the azetidine intermediate .

- For oxadiazole formation, employ cyclization reactions using nitrile oxides or via [3+2] cycloaddition with activated carbonyl groups. Monitor reaction progress via TLC (EtOAc/hexane 2:3) .

- Optimize solvent systems (e.g., anhydrous xylene for high-temperature reactions) and stoichiometric ratios (e.g., 3 equivalents of acid chloride for tetrazole activation) to improve yields .

Q. How should researchers characterize the crystal structure and hydrogen-bonding interactions of this compound?

- Methodology :

- Use single-crystal X-ray diffraction (e.g., Bruker SMART diffractometer) to determine space group, unit cell parameters, and molecular conformation. Process data with SHELXS97/SHELXL97 for refinement .

- Analyze hydrogen-bonding geometries (e.g., C–H···O/N interactions) to identify 2D/3D packing motifs. For example, weak interactions may form layered structures, as seen in related oxadiazole derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound against antimicrobial or anticancer targets?

- Methodology :

- Perform DFT calculations (using Gaussian or ORCA) to map electrostatic potentials and frontier molecular orbitals, which correlate with reactivity and binding affinity .

- Dock the compound into target proteins (e.g., bacterial DNA gyrase or human kinases) using AutoDock Vina. Validate with in vitro assays (MIC for antimicrobial activity; MTT for cytotoxicity) .

Q. What strategies resolve contradictions in synthetic yields or biological activity data across similar oxadiazole derivatives?

- Methodology :

- Conduct systematic SAR studies by varying substituents (e.g., benzyloxy vs. cyclopropyl groups) to isolate electronic or steric effects. Compare logP values and steric maps to explain divergent bioactivities .

- Replicate conflicting syntheses under controlled conditions (e.g., inert atmosphere for moisture-sensitive steps) to identify variables affecting yields .

Q. How can sensitive functional groups (e.g., oxalate salts, benzyl ethers) be preserved during purification?

- Methodology :

- Use mild chromatographic conditions (e.g., silica gel with ethyl acetate/hexane gradients) to avoid hydrolysis. For oxalate stability, maintain pH < 6 during aqueous workups .

- For benzyl ethers, avoid catalytic hydrogenation; instead, employ orthogonal protecting groups (e.g., tert-butyldimethylsilyl) if further functionalization is required .

Experimental Design & Data Analysis

Q. How to design assays for evaluating the compound’s pharmacokinetic properties (e.g., metabolic stability, membrane permeability)?

- Methodology :

Q. What analytical techniques are critical for quantifying impurities in bulk synthesis?

- Methodology :

Structural & Mechanistic Insights

Q. How do steric effects from the cyclopropyl and benzyloxy groups influence conformational flexibility?

Q. Can this compound act as a dual-target inhibitor (e.g., enzymes and receptors), and how can this be validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.